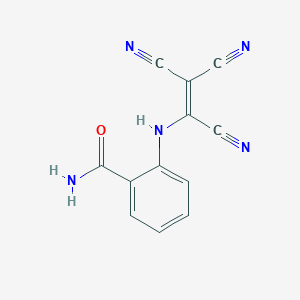

2-(1,2,2-Tricyanoethenylamino)benzamide

Description

2-(1,2,2-Tricyanoethenylamino)benzamide is a complex organic compound characterized by the presence of a benzamide group attached to a tricyanoethenylamino moiety

Properties

IUPAC Name |

2-(1,2,2-tricyanoethenylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N5O/c13-5-8(6-14)11(7-15)17-10-4-2-1-3-9(10)12(16)18/h1-4,17H,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLQHVQFJVADAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=C(C#N)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,2-Tricyanoethenylamino)benzamide typically involves the reaction of benzamide derivatives with tricyanoethenylamine. One common method includes the use of solvents such as ethanol and catalysts like piperidine to facilitate the reaction . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(1,2,2-Tricyanoethenylamino)benzamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as ultrasonic irradiation and the use of Lewis acidic ionic liquids have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,2-Tricyanoethenylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(1,2,2-Tricyanoethenylamino)benzamide include triethylamine, benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and 4-dimethylaminopyridine (DMAP) . Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and specific temperature and time settings to achieve optimal results.

Major Products Formed

The major products formed from the reactions of 2-(1,2,2-Tricyanoethenylamino)benzamide depend on the type of reaction and the reagents used. For example, amidation reactions can yield various benzamide derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 2-(1,2,2-Tricyanoethenylamino)benzamide exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism of action involves the modulation of specific signaling pathways associated with tumor growth and survival. Notably, it has been shown to interact with the Bcl-2 family proteins, which play a crucial role in regulating apoptosis .

Analgesic Properties

Similar to other benzamide derivatives, 2-(1,2,2-Tricyanoethenylamino)benzamide has potential analgesic effects. It has been evaluated in preclinical models for its ability to alleviate pain without the severe side effects often associated with traditional analgesics. Its pharmacological profile suggests that it could serve as a safer alternative for pain management .

Materials Science

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Studies have shown that incorporating 2-(1,2,2-Tricyanoethenylamino)benzamide into polymer matrices enhances charge transport properties, leading to improved device performance .

Sensors

In the field of sensor technology, this compound has been utilized for developing chemical sensors due to its high sensitivity to specific analytes. The tricyanoethenyl group enhances the compound's interaction with target molecules, making it an effective sensing material for detecting environmental pollutants or biological markers .

Research Tool

Biochemical Studies

The compound serves as a valuable research tool in biochemical studies due to its ability to selectively bind to certain proteins and enzymes. This property allows researchers to investigate the roles of these biomolecules in various physiological processes and disease states. For instance, it has been used to study protein-ligand interactions and enzyme kinetics in vitro .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1,2,2-Tricyanoethenylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .

Comparison with Similar Compounds

Similar Compounds

Benzamide: A simpler compound with similar structural features but lacking the tricyanoethenylamino group.

Para-Aminobenzoic Acid Analogs: Compounds with similar amide functionalities but different substituents.

Uniqueness

2-(1,2,2-Tricyanoethenylamino)benzamide is unique due to its tricyanoethenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other benzamide derivatives.

Biological Activity

2-(1,2,2-Tricyanoethenylamino)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of 2-(1,2,2-Tricyanoethenylamino)benzamide can be represented as follows:

This compound features a benzamide core with a tricyanoethenyl substituent that may contribute to its biological properties.

Biological Activity Data

The following table summarizes the biological activities observed for 2-(1,2,2-Tricyanoethenylamino)benzamide and related compounds based on available studies:

Case Studies

Several studies have explored the biological activities of benzamide derivatives closely related to 2-(1,2,2-Tricyanoethenylamino)benzamide:

- Inhibition of h-NTPDases : A study synthesized various benzamide derivatives and evaluated their inhibitory effects on h-NTPDases. The most potent inhibitors showed IC50 values in the low micromolar range (e.g., 0.72 μM for h-NTPDase3), indicating a promising therapeutic potential for managing conditions like thrombosis and inflammation .

- β-Cell Protection Against ER Stress : Research on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs revealed significant protective effects against ER stress-induced cell death in β-cells. The most effective analog achieved an EC50 of 0.1 μM, highlighting the relevance of structural modifications in enhancing bioactivity .

- Fungicidal Activity : A series of benzamide derivatives were tested against fungal pathogens. Some compounds showed inhibition rates exceeding 80% against Sclerotinia sclerotiorum, suggesting that structural features significantly influence antifungal efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.